Technical Whitepaper: Physicochemical Profiling, Stability Kinetics, and Synthetic Utility of 2-(2,5-Dimethoxyphenyl)-4-pentyn-2-ol
Technical Whitepaper: Physicochemical Profiling, Stability Kinetics, and Synthetic Utility of 2-(2,5-Dimethoxyphenyl)-4-pentyn-2-ol
Executive Summary
In modern medicinal chemistry and complex natural product synthesis, homopropargylic alcohols serve as highly versatile, atom-economical building blocks. Specifically, 2-(2,5-dimethoxyphenyl)-4-pentyn-2-ol (CAS: 2006278-41-5) represents a unique structural triad: a terminal alkyne for cross-coupling, a tertiary alcohol for controlled cycloisomerization, and an electron-rich 2,5-dimethoxyphenyl ring that profoundly dictates its electronic behavior and stability[1].
This technical guide provides an in-depth analysis of the chemical properties, degradation kinetics, and synthetic utility of this compound. By understanding the underlying causality of its reactivity—specifically the hyper-stabilization of its benzylic position—researchers can optimize storage conditions and leverage its full potential in transition-metal-catalyzed transformations.
Structural & Physicochemical Profiling
The reactivity of 2-(2,5-dimethoxyphenyl)-4-pentyn-2-ol is governed by the stereoelectronic effects of its functional groups. The methoxy groups at the 2- and 5-positions strongly donate electron density via resonance, which significantly lowers the activation energy required for the heterolytic cleavage of the C2–OH bond.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical properties essential for handling and formulation:
| Property | Value / Description | Analytical Implication |
| Chemical Name | 2-(2,5-Dimethoxyphenyl)pent-4-yn-2-ol | IUPAC Standard |
| CAS Registry Number | 2006278-41-5 | Identifier for inventory[1] |
| Molecular Formula | C₁₃H₁₆O₃ | High-resolution MS target |
| Molecular Weight | 220.26 g/mol | ESI+ typically yields [M-OH]+ (m/z 203.1) |
| Structural Class | Tertiary homopropargylic benzylic alcohol | Prone to acid-catalyzed dehydration |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Good solubility in polar aprotic solvents |
| LogP (Estimated) | 2.4 - 2.8 | Favorable for reverse-phase HPLC |
Causality in Stability & Reactivity
To design robust synthetic routes, one must understand why this molecule behaves the way it does under stress.
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Extreme Acid Sensitivity: The tertiary alcohol at C2 is directly attached to the 2,5-dimethoxyphenyl ring. When protonated, the leaving of water generates a tertiary, benzylic carbocation. The ortho-methoxy group provides exceptional resonance stabilization to this empty p-orbital. Consequently, even mild Brønsted acids will trigger rapid dehydration, yielding a conjugated enyne.
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Oxidative Vulnerability: The 2,5-dimethoxyphenyl moiety is a protected hydroquinone. Under strong oxidative stress (e.g., Cerium(IV) ammonium nitrate or high concentrations of H₂O₂), the ring can undergo oxidative demethylation to form reactive quinone species[2].
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Transition-Metal Reactivity: The homopropargylic architecture is perfectly spaced for 5-exo-dig or 6-endo-dig cyclizations. When activated by π-philic Lewis acids (like Au(I) or Ru(II)), the hydroxyl group attacks the activated alkyne, forming substituted furans, dihydropyrans, or cyclopentenes[3][4].
Reactivity and degradation pathways of 2-(2,5-Dimethoxyphenyl)-4-pentyn-2-ol.
Self-Validating Experimental Protocol: Forced Degradation
Trust in stability data requires a self-validating system. The following protocol utilizes a Mass Balance Closure criterion. If the sum of the remaining API and the generated degradant peaks does not equal 100% (±2%) of the initial API area, the protocol dictates the mandatory use of orthogonal detectors (e.g., Charged Aerosol Detection - CAD) to find "invisible" non-chromophoric degradants.
Step-by-Step Methodology
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Baseline Quantification: Dissolve the API in HPLC-grade acetonitrile to a stock concentration of 1.0 mg/mL. Inject into HPLC-UV (254 nm) to establish the baseline Area Under Curve ( AUCt=0 ).
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Acidic Stress (Probing Carbocation Kinetics):
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Aliquot 1.0 mL of stock. Add 1.0 mL of 0.1 N HCl.
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Incubate at 25°C for 24 hours.
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Causality: Rapid formation of the conjugated enyne is expected due to the hyper-stabilized benzylic cation.
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Oxidative Stress (Probing Hydroquinone Stability):
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Aliquot 1.0 mL of stock. Add 1.0 mL of 3% H₂O₂.
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Incubate at 25°C for 24 hours.
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Thermal Stress (Probing Homolytic Cleavage):
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Seal 1.0 mL of stock in an amber ampoule purged with Argon. Heat at 60°C for 7 days.
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Neutralization & Analysis:
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Neutralize acidic samples with 0.1 N NaOH to pH 7.0. Dilute all samples to 0.1 mg/mL using the mobile phase.
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Analyze via LC-MS/UV using a C18 column (Water/MeCN gradient with 0.1% Formic Acid).
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Self-Validation Execution: Calculate ΣAUCdegradants+AUCAPI_remaining . If the total recovery is <98%, volatile degradants (e.g., low MW cleavage products) or non-UV-absorbing species have formed, triggering mandatory GC-MS or LC-CAD analysis.
Self-validating forced degradation workflow ensuring mass balance closure.
Synthetic Utility in Drug Development
Beyond its role as a stable intermediate when stored correctly, 2-(2,5-dimethoxyphenyl)-4-pentyn-2-ol is a highly prized precursor in the synthesis of complex heterocycles.
Transition-Metal Catalyzed Cycloisomerization
Homopropargylic alcohols undergo elegant tandem oxidation/cyclization or direct cycloisomerization when exposed to specific catalysts[5].
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Ruthenium Catalysis: Treatment with Ru(II) complexes can direct the oxidative cyclization of homopropargylic alcohols to form δ -lactones or dihydropyrans, which are critical motifs in deoxysugar synthesis[3].
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Gold Catalysis: Au(I) catalysts can trigger the desymmetrization and cycloisomerization of these substrates to yield highly substituted cyclopentenes featuring quaternary chiral centers, a structural feature prevalent in numerous bioactive natural products[4].
Orthogonal Functionalization
Because the tertiary alcohol is sterically hindered and the alkyne is terminal, the molecule can be orthogonally functionalized. The terminal alkyne readily participates in Sonogashira cross-coupling with aryl halides using Pd(0)/Cu(I) co-catalysis, allowing for the extension of the carbon framework before any cyclization steps are initiated.
References
- BLD Pharm. "2-(2,5-Dimethoxyphenyl)pent-4-yn-2-ol CAS 2006278-41-5". ChemicalBook.
- Trost, B. M., et al. "A Ru Catalyzed Divergence: Oxidative Cyclization vs Cycloisomerization of Bis-homopropargylic Alcohols". Journal of the American Chemical Society.
- Zhang, L., et al. "Gold(I)-Catalyzed Desymmetrization of Homopropargylic Alcohols via Cycloisomerization". PMC.
- Wang, Y., et al. "Dess–Martin Periodinane/Brønsted Acid-Mediated Tandem Oxidation/Cyclization of Homopropargylic Alcohols". Thieme Connect.
- Li, X., et al. "Key imidazolyl groups that induce phenylalanine flipping enhance the efficacy of oral BRD9 inhibitors". PMC.
Sources
- 1. 2-(2,5-Dimethoxyphenyl)-4-pentyn-2-ol CAS#: 2006278-41-5 [m.chemicalbook.com]
- 2. Key imidazolyl groups that induce phenylalanine flipping enhance the efficacy of oral BRD9 inhibitors for AML treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gold(I)-Catalyzed Desymmetrization of Homopropargylic Alcohols via Cycloisomerization: Enantioselective Synthesis of Cyclopentenes Featuring a Quaternary Chiral Center - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
